![molecular formula C10H17ClN4 B1488334 2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine CAS No. 1248511-83-2](/img/structure/B1488334.png)
2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine
Overview
Description
“2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine” is also known as Ethanamine, 2-chloro-N,N-diethyl-. It has a molecular formula of C6H14ClN and a molecular weight of 135.635 .
Synthesis Analysis
While specific synthesis methods for “2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine” were not found, it’s known that similar compounds can be used as intermediates and starting reagents for organic synthesis .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine” can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
“2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine” can be used as an alkylating reagent for the synthesis of various compounds. For instance, it can be used for the synthesis of substituted oxindole derivatives, 1-substituted-5,6-dinitrobenzimidazoles, and thiophene-containing triarylmethane (TRAM) derivatives .Physical And Chemical Properties Analysis
“2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine” is a crystalline compound with a melting point of 208-210 °C (lit.) .Scientific Research Applications
Chemical Analysis
“2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine” is a chemical compound with the molecular formula C6H14ClN . It has a molecular weight of 135.635 . This compound is also known by other names such as Ethanamine, 2-chloro-N,N-diethyl-, N- (2-Chloroethyl)diethylamine, β-Chlorotriethylamine, 2-Chlorotriethylamine, and more .
Industrial Production
This compound is used in the production of various chemicals. This compound is available in a crystalline powder form and is soluble in water .
Catalyst in Polymerization
Tris (2- (diethylamino)ethyl)amine, a derivative of this compound, is used as a catalyst in combination with CuBr for atom transfer radical polymerization of n-butyl acrylate .
Derivatization of Chitosan
This compound can be used for the derivatization of chitosan to incorporate aminofunctionality onto it at the C-6 position .
Synthesis of New Compounds
It could be used to synthesize new spiro [cyclopropane-1,4′-pyrazol-3-one] derivative, 5,6-Diaza-N, N-diethyl-4-methyl-7-oxo-2,2,6-triphenylspiro [2.4]hept-4-ene-1-carboxamide, by reacting with 4-arylidene-3H-pyrazol-3-one .
Safety and Handling
This compound is classified as dangerous. It is fatal if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage . Therefore, it is crucial to handle this compound with care, using protective gloves, clothing, and eye/face protection .
Safety and Hazards
properties
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-N',N'-diethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c1-3-15(4-2)8-7-12-9-5-6-13-10(11)14-9/h5-6H,3-4,7-8H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGBPSGYQNONER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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